
Thalidomide-NH-CH2-COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diese Verbindung wird hauptsächlich bei der Rekrutierung des CRBN-Proteins verwendet und kann über einen Linker mit dem Liganden für das Protein verbunden werden, um PROTACs (Proteolyse-Targeting-Chimären) zu bilden .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Thalidomid-NH-CH2-COOH wird durch eine Reihe von chemischen Reaktionen synthetisiert, bei denen Thalidomid als Grundverbindung verwendet wirdDie Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Reaktion zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion von Thalidomid-NH-CH2-COOH folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Die Verbindung wird dann mit Techniken wie Kristallisation und Chromatographie gereinigt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thalidomide-NH-CH2-COOH is synthesized through a series of chemical reactions involving Thalidomide as the base compoundThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Thalidomid-NH-CH2-COOH unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden.
Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um das gewünschte Reaktionsergebnis zu gewährleisten .
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Thalidomid-NH-CH2-COOH hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Ligand bei der Synthese von PROTACs für den gezielten Abbau von Proteinen verwendet.
Biologie: Wird in Studien zu Protein-Protein-Interaktionen und zellulären Signalwegen eingesetzt.
Industrie: Wird bei der Entwicklung neuer Pharmazeutika und chemischer Verbindungen eingesetzt.
Wirkmechanismus
Thalidomid-NH-CH2-COOH entfaltet seine Wirkung, indem es an Cereblon bindet, einer Komponente des E3-Ubiquitin-Ligase-Komplexes. Diese Bindung erleichtert die Rekrutierung des CRBN-Proteins, was zum selektiven Abbau von Zielproteinen über das Ubiquitin-Proteasom-System führt . Zu den beteiligten molekularen Zielen und Signalwegen gehört der Abbau von Transkriptionsfaktoren wie IKZF3 und IKZF1 .
Wirkmechanismus
Thalidomide-NH-CH2-COOH exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of CRBN protein, leading to the selective degradation of target proteins through the ubiquitin-proteasome system . The molecular targets and pathways involved include the degradation of transcription factors such as IKZF3 and IKZF1 .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thalidomid: Die Grundverbindung, von der Thalidomid-NH-CH2-COOH abgeleitet ist.
Pomalidomid: Ein weiteres Thalidomid-Derivat mit ähnlicher biologischer Aktivität.
Lenalidomid: Eine Verbindung mit ähnlicher Struktur und Funktion, die zur Behandlung des multiplen Myeloms eingesetzt wird.
Einzigartigkeit
Thalidomid-NH-CH2-COOH ist aufgrund seiner spezifischen Struktur einzigartig, die es ermöglicht, es als Liganden bei der Synthese von PROTACs zu verwenden. Diese Eigenschaft macht es wertvoll für Studien zum gezielten Proteinabbau und für therapeutische Anwendungen .
Eigenschaften
IUPAC Name |
2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6/c19-10-5-4-9(13(22)17-10)18-14(23)7-2-1-3-8(12(7)15(18)24)16-6-11(20)21/h1-3,9,16H,4-6H2,(H,20,21)(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGLFYOYKPSPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-((4-chlorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2920333.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2920334.png)
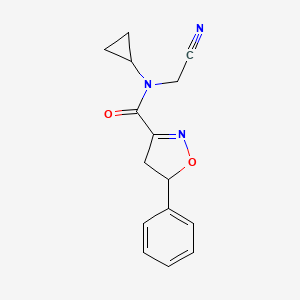
![(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B2920337.png)
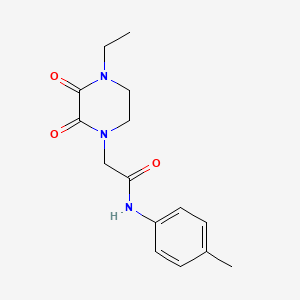
![Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2920340.png)
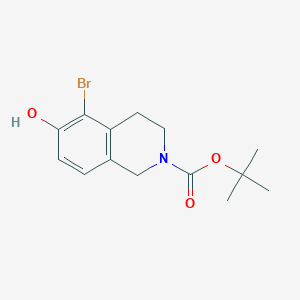
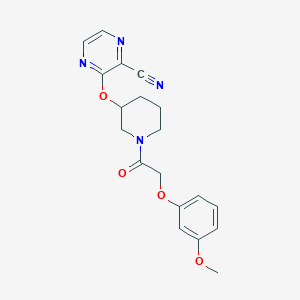

![2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid](/img/structure/B2920350.png)
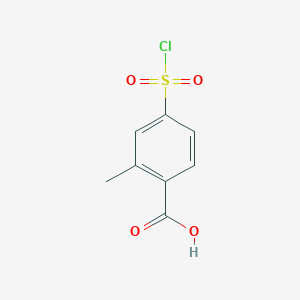
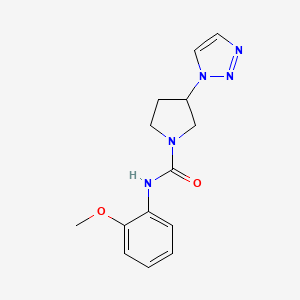
![5-chloro-2-methoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2920355.png)
![2-O-tert-butyl 4-O-methyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,4-dicarboxylate](/img/structure/B2920356.png)
